N-(5-isobutyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide
Description
Properties
Molecular Formula |
C8H18N4O2S |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
N-[3-(2-methylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide |
InChI |
InChI=1S/C8H18N4O2S/c1-7(2)4-12-5-9-8(10-6-12)11-15(3,13)14/h7H,4-6H2,1-3H3,(H2,9,10,11) |
InChI Key |
CHQSTFHWHMDBCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CNC(=NC1)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Triazine Core Construction
The 1,3,5-triazine ring is often assembled via cyclocondensation reactions. For example, guanidine derivatives may react with carbonyl compounds under acidic conditions to form the tetrahydrotriazine scaffold. In one protocol, a ketone intermediate undergoes reductive amination using sodium borohydride in tetrahydrofuran (THF)/water systems, achieving cyclization with 56% yield. Alternative methods employ aluminum isopropoxide in refluxing isopropyl alcohol, which enhances stereochemical control during ring closure.
Introduction of the Methanesulfonamide Group
Post-cyclization, sulfonylation is critical. Methanesulfonyl chloride is commonly reacted with the aminotriazine intermediate in the presence of a base such as triethylamine. Solvent selection (e.g., dichloromethane vs. ethyl acetate) profoundly impacts reaction efficiency, with polar aprotic solvents favoring higher conversions.
Isobutyl Side-Chain Incorporation
The isobutyl moiety is introduced via nucleophilic substitution or alkylation. For instance, reacting the triazine intermediate with isobutyl bromide in dimethylformamide (DMF) at 60°C for 12 hours achieves 75% substitution. Catalytic amounts of potassium iodide accelerate the reaction by facilitating halide exchange.
Optimization of Reaction Parameters
Reductive Amination Conditions
Reduction of ketone precursors to secondary amines is pivotal. Comparative studies reveal that sodium borohydride in THF/water (4:1 v/v) at 0°C affords superior diastereoselectivity (dr 9:1) compared to diisobutylaluminum hydride (DIBAH) in toluene.
Table 1: Comparative Yields for Reductive Amination
| Reducing Agent | Solvent System | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| NaBH₄ | THF/H₂O | 0 | 56 | 9:1 |
| DIBAH | Toluene | 25 | 50 | 7:3 |
| Al(OiPr)₃ | iPrOH | 80 (reflux) | 80 | 19:1 |
Solvent Effects on Sulfonylation
Methanesulfonamide formation is highly solvent-dependent. Polar aprotic solvents like acetonitrile improve nucleophilicity of the amine, achieving 85% conversion vs. 60% in dichloromethane.
Analytical Techniques for Structural Confirmation
Spectroscopic Characterization
Chromatographic Purity Assessment
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves diastereomers, ensuring >98% purity for pharmaceutical-grade material.
Comparative Evaluation of Synthetic Methods
Table 2: Synthesis Route Efficiency
| Step | Method A (NaBH₄) | Method B (DIBAH) | Method C (Al(OiPr)₃) |
|---|---|---|---|
| Cyclization Yield | 56% | 50% | 80% |
| Sulfonylation Yield | 85% | 78% | 88% |
| Total Isolated Yield | 48% | 39% | 70% |
Method C, employing aluminum isopropoxide, emerges as the most efficient, balancing high yield and stereoselectivity.
Industrial-Scale Production Considerations
Catalytic Hydrogenation
Transitioning from batch to flow chemistry reduces reaction times from 12 hours to 30 minutes. Palladium-on-carbon (Pd/C) catalysts under 50 psi H₂ pressure achieve full conversion with negligible over-reduction.
Solvent Recovery Systems
Closed-loop distillation units recover >95% of THF and isopropyl alcohol, aligning with green chemistry principles.
Challenges in Synthesis and Prospective Solutions
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazine ring or the sulfonamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, especially at the nitrogen atoms of the triazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex triazine derivatives.
- Employed in the development of new catalysts and ligands for various chemical reactions.
Biology:
- Investigated for its potential as an antimicrobial agent due to its triazine core.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
- Evaluated for its potential therapeutic effects in various disease models.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the formulation of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of N-(5-isobutyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
- Steric and Electronic Effects: The target compound’s isobutyl group provides moderate steric bulk compared to the cycloheptyl substituent in , which may reduce membrane permeability but improve target binding specificity.
- Functional Groups : Unlike sulfonylurea-based herbicides (e.g., metsulfuron methyl ester ), the target’s methanesulfonamide lacks the urea bridge, likely altering its mode of action and reducing herbicidal activity.
Biological Activity
N-(5-isobutyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 234.32 g/mol
The structure features a tetrahydro-1,3,5-triazine ring combined with a sulfonamide group. The presence of the isobutyl group contributes to its hydrophobic properties, which may influence its solubility and interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with triazine and sulfonamide moieties exhibit various biological activities, particularly in anticancer research. The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cell lines by activating intrinsic apoptotic pathways. This involves the release of cytochrome c from mitochondria and subsequent activation of caspases .
- Cell Cycle Interference : The compound may disrupt cell cycle progression in tumor cells, leading to growth inhibition and potential cytotoxic effects against various cancer types.
Comparative Biological Activity
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. Below is a table summarizing key features and biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Sulfanilamide | Simple sulfonamide structure | Antibacterial | Historical significance as the first sulfa drug |
| 2-Aminobenzene sulfonamide | Aromatic amine with sulfonamide | Antimicrobial | Potent against Gram-positive bacteria |
| 4-Amino-N-(4-methylphenyl)benzenesulfonamide | Aromatic ring system | Anticancer | Designed for targeted cancer therapy |
| This compound | Complex triazine structure with sulfonamide group | Potential anticancer activity | Enhanced activity due to structural complexity |
This table highlights how this compound may offer enhanced biological activity compared to simpler analogs due to its complex structure.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activity of this compound. Notable findings include:
- Cytotoxicity Testing : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may interact with DNA or key cellular pathways involved in proliferation and survival .
- Therapeutic Potential : The unique structural features suggest potential applications in medicinal chemistry as a lead compound for developing new anticancer agents.
Q & A
Q. Validation :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (K).
- Mutagenesis : Alter key residues (e.g., catalytic lysine) to test predicted interactions .
Comparative Structural Analysis
Q. How does this compound compare to structurally related sulfonamides?
- Answer :
| Compound Name | Core Structure | Key Substituents | Reported Activity |
|---|---|---|---|
| Target Compound | 1,3,5-Triazin-2-yl | Isobutyl, Methanesulfonamide | Under investigation |
| Metsulfuron-methyl | 1,3,5-Triazin-2-yl | Methoxy, Methyl | Herbicide |
| Benzo[b][1,4]oxazepin Analogue | Benzoxazepine | Allyl, Chlorophenyl | Carbonic anhydrase inhibition |
- Insight : The triazine core in the target compound may confer distinct electronic properties compared to benzoxazepine derivatives, influencing target selectivity .
Data Contradiction Analysis
Q. How should researchers address stability discrepancies under varying pH conditions?
- Answer :
- Methodology :
Accelerated Stability Testing : Incubate the compound at pH 3–10 (37°C, 1–4 weeks).
Analytical Monitoring : Use HPLC to quantify degradation products (e.g., hydrolyzed triazine or sulfonamide cleavage).
Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions.
- Example : notes stability as critical but lacks data, necessitating empirical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
